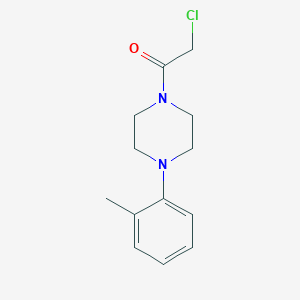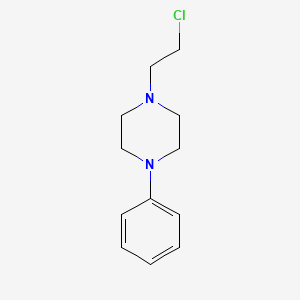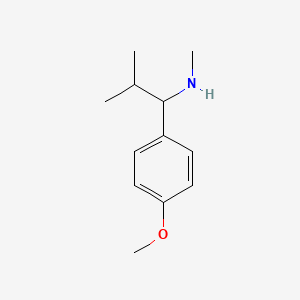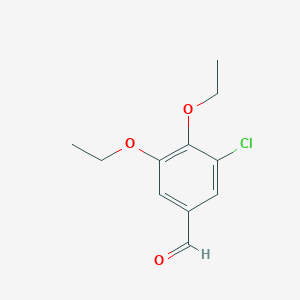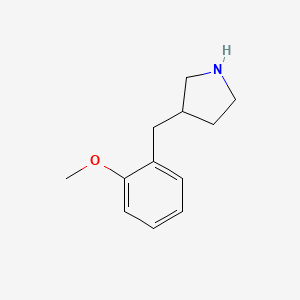
3-(2-Methoxybenzyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxybenzyl)pyrrolidine is a chemical compound with the molecular formula C12H17NO . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is 3-(2-methoxybenzyl)pyrrolidine .
Molecular Structure Analysis
The molecular structure of 3-(2-Methoxybenzyl)pyrrolidine consists of a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
3-(2-Methoxybenzyl)pyrrolidine is a pale-yellow to yellow-brown solid . It has a molecular weight of 281.31 . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
-
Drug Discovery
- Pyrrolidine is a versatile scaffold for novel biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- The methods of application or experimental procedures involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
- The results or outcomes obtained have shown that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
-
Antibacterial Agents
- Pyrrolidine-2,3-diones have been identified as potential inhibitors of Pseudomonas aeruginosa PBP3 .
- The methods of application involved a fluorescence assay based on a well-known thioester artificial substrate and a target screening using a focused protease-targeted library of compounds .
- The results showed that the pyrrolidine-2,3-dione class of inhibitors of PBP3 brings opportunities to target multidrug-resistant bacterial strains .
-
Antiviral Agents
-
Antimalarial Agents
- Pyrrolidine derivatives have been used in the development of antimalarial drugs .
- The methods of application involve the synthesis of various pyrrolidine derivatives and testing their antimalarial activity .
- The results have shown that some pyrrolidine derivatives can inhibit the growth of malaria parasites .
-
Antitumoral Agents
- Pyrrolidine derivatives have been used in the development of antitumoral drugs .
- The methods of application involve the synthesis of various pyrrolidine derivatives and testing their antitumoral activity .
- The results have shown that some pyrrolidine derivatives can inhibit the growth of certain types of cancer cells .
-
Anti-Inflammatory Agents
- Pyrrolidine derivatives have been used in the development of anti-inflammatory drugs .
- The methods of application involve the synthesis of various pyrrolidine derivatives and testing their anti-inflammatory activity .
- The results have shown that some pyrrolidine derivatives can reduce inflammation .
-
Anticonvulsant Agents
-
Cholinesterase Inhibitors
- Pyrrolidine derivatives have been used in the development of cholinesterase inhibitors .
- The methods of application involve the synthesis of various pyrrolidine derivatives and testing their cholinesterase inhibitory activity .
- The results have shown that some pyrrolidine derivatives can inhibit the activity of cholinesterase, an enzyme involved in nerve signal transmission .
-
Carbonic Anhydrase Inhibitors
- Pyrrolidine derivatives have been used in the development of carbonic anhydrase inhibitors .
- The methods of application involve the synthesis of various pyrrolidine derivatives and testing their carbonic anhydrase inhibitory activity .
- The results have shown that some pyrrolidine derivatives can inhibit the activity of carbonic anhydrase, an enzyme involved in maintaining pH balance in the body .
-
Antioxidant Agents
- Pyrrolidine derivatives have been used in the development of antioxidant drugs .
- The methods of application involve the synthesis of various pyrrolidine derivatives and testing their antioxidant activity .
- The results have shown that some pyrrolidine derivatives can neutralize harmful free radicals in the body .
-
Pharmacophore Groups
- Some pyrrolidine derivatives are known to be employed as pharmacophore groups .
- The methods of application involve the synthesis of various pyrrolidine derivatives and testing their biological activity .
- The results have shown that some pyrrolidine derivatives can enhance the biological activity of certain drugs .
-
Drug Research and Development (R&D)
- Compounds bearing pyrrolidine scaffolds continue to be utilized as intermediates in drug research and development (R&D) studies .
- The methods of application involve the synthesis of various pyrrolidine derivatives and testing their biological activity .
- The results have shown that some pyrrolidine derivatives can lead to the development of new drug candidates .
Safety And Hazards
The safety information for 3-(2-Methoxybenzyl)pyrrolidine indicates that it is potentially harmful if swallowed or inhaled . It may cause skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Direcciones Futuras
Pyrrolidine derivatives, including 3-(2-Methoxybenzyl)pyrrolidine, have potential in drug discovery due to their versatile scaffold . They can be used to obtain compounds for the treatment of human diseases . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
3-[(2-methoxyphenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-5-3-2-4-11(12)8-10-6-7-13-9-10/h2-5,10,13H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROIFXYGKPQQPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2CCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394245 |
Source


|
| Record name | 3-(2-METHOXYBENZYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxybenzyl)pyrrolidine | |
CAS RN |
191800-50-7 |
Source


|
| Record name | 3-(2-METHOXYBENZYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

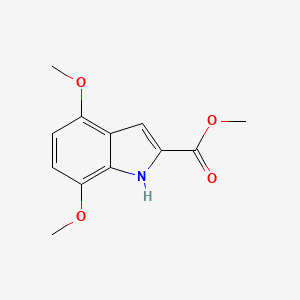

![6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1351799.png)
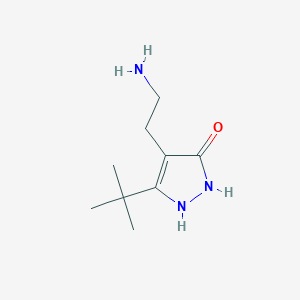
![N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine](/img/structure/B1351803.png)

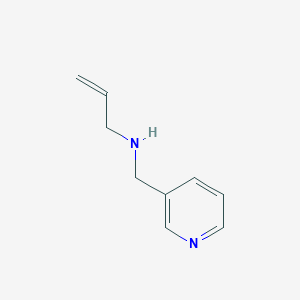
![4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1351813.png)
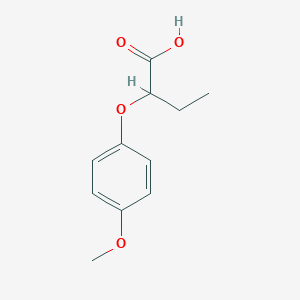
![5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1351818.png)
